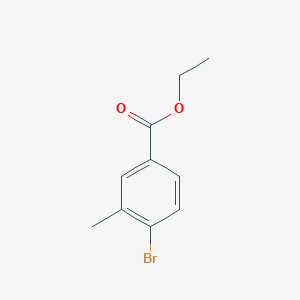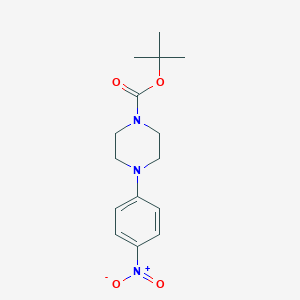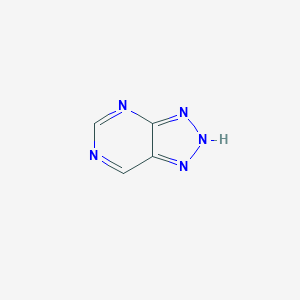
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enantioselective Total Synthesis : 2,2,5,7,8-Pentamethylchroman-6-sulfonamide has been utilized in the enantioselective total synthesis of (-)-Dehydrobatzelladine C, indicating its role in complex organic synthesis processes (Collins et al., 2004).
Sulfonamide Inhibitors : It's part of the sulfonamide class, significant as synthetic bacteriostatic antibiotics, and used in therapies for bacterial infections. Sulfonamides have applications in various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics (Gulcin & Taslimi, 2018).
Environmental Monitoring : A method for detecting sulfonamide residues in animal-origin foods, highlighting the environmental impact and monitoring of sulfonamides, was developed (Duan et al., 2020).
Effect of Rotating Substituent : A study explored how rotating substituents, including 2,2,5,7,8-pentamethylchroman derivatives, influence the geometry of the chroman ring, impacting the antioxidant activity of compounds (Stępień et al., 2014).
Environmental Water Samples Analysis : The compound's class is crucial in understanding the environmental and health impacts of sulfonamides when they enter various ecosystems (Zhou & Fang, 2015).
Sulfonamides as Carbonic Anhydrase Inhibitors : Sulfonamide derivatives, including those similar to this compound, are investigated for their inhibition of human carbonic anhydrase isozymes, with potential medicinal applications (Ekinci et al., 2012).
Vitamin E Model Compound Reaction : It has been studied as a vitamin E model compound, showing how it reacts with peroxyl radicals, providing insights into antioxidant mechanisms (Liebler et al., 1993).
Propriétés
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMOEWPBTNQAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631298 | |
| Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161117-67-5 | |
| Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)






![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)




![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
